molecular formula C8H10BrNO B14847768 2-Bromo-3-(dimethylamino)phenol

2-Bromo-3-(dimethylamino)phenol

Cat. No.: B14847768
M. Wt: 216.07 g/mol
InChI Key: FUPLBJSLXPLELN-UHFFFAOYSA-N
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Description

2-Bromo-3-(dimethylamino)phenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of a bromine atom at the second position and a dimethylamino group at the third position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 3-(dimethylamino)phenol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(dimethylamino)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or amino groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Bromo-3-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(dimethylamino)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance its binding affinity to certain molecular targets, while the bromine atom can influence its reactivity and stability.

Comparison with Similar Compounds

    3-(Dimethylamino)phenol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-4-(dimethylamino)phenol: Similar structure but with the dimethylamino group at a different position, leading to variations in chemical behavior.

    2-Bromo-3-(methylamino)phenol: Contains a methylamino group instead of a dimethylamino group, affecting its properties and uses.

Uniqueness: 2-Bromo-3-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-3-(dimethylamino)phenol

InChI

InChI=1S/C8H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3

InChI Key

FUPLBJSLXPLELN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)Br

Origin of Product

United States

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